molecular formula C12H15NO4 B1399350 4-(3-Methoxyphenyl)morpholine-2-carboxylic acid CAS No. 1316220-58-2

4-(3-Methoxyphenyl)morpholine-2-carboxylic acid

Cat. No.: B1399350
CAS No.: 1316220-58-2
M. Wt: 237.25 g/mol
InChI Key: SWMAMNRVQBDXJM-UHFFFAOYSA-N
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Description

4-(3-Methoxyphenyl)morpholine-2-carboxylic acid (CAS: See COA

Properties

IUPAC Name

4-(3-methoxyphenyl)morpholine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-16-10-4-2-3-9(7-10)13-5-6-17-11(8-13)12(14)15/h2-4,7,11H,5-6,8H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWMAMNRVQBDXJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCOC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Hydrogenation and Acylation Route

One established method begins with 2-(4-nitrophenyl) monoethanolamine as a starting material. This intermediate undergoes catalytic hydrogenation using palladium on carbon (Pd/C) to yield 2-(4-aminophenyl) monoethanolamine. The reaction solvent can be a C1–C6 fatty alcohol, which facilitates the reduction under mild conditions.

Without isolating the amine intermediate, it is then subjected to acylation with chloroformate esters or Boc acid anhydrides to form the corresponding carbamate derivatives. Subsequent reaction with chloroacetyl chloride under alkaline conditions yields chloracetylated intermediates. These intermediates undergo cyclization under alkaline conditions to form the morpholine ring, followed by recrystallization to isolate the final 4-(3-methoxyphenyl)morpholine-2-carboxylic acid compound.

Key features:

  • Catalytic hydrogenation is sensitive to air oxidation; careful handling is required to prevent by-product formation.
  • The overall yield for this route is moderate (~20-67%), limited by incomplete reactions and side-product formation.
  • The process involves multiple steps with purification by silica gel chromatography and recrystallization.

Direct Amidation Using Borate Ester Reagents

Another approach involves direct amidation of carboxylic acids with amines mediated by borate esters such as tris(2,2,2-trifluoroethoxy)borate. This reagent is prepared by heating boron oxide (B2O3) with 2,2,2-trifluoroethanol, followed by distillation.

In the amidation process:

  • The carboxylic acid and amine are reacted in acetonitrile with 2 equivalents of the borate ester at 80–100 °C for 5–24 hours.
  • The reaction mixture is subjected to solid-phase workup using ion-exchange resins (Amberlyst A-26(OH), Amberlyst 15, Amberlite IRA743) to remove impurities.
  • The product is isolated by filtration and solvent evaporation, yielding the amide with high purity.

This method avoids harsh dehydrating agents and column chromatography, offering a more environmentally friendly and scalable alternative.

Continuous Flow Synthesis

Industrial synthesis often employs continuous flow reactors to optimize the preparation of this compound. This technique allows precise control over reaction parameters such as temperature, pressure, and reactant concentrations, which enhances yield and purity.

Advantages include:

  • Reduced solvent usage and waste generation, aligning with green chemistry principles.
  • Improved reproducibility and scalability.
  • Enhanced safety by minimizing exposure to hazardous reagents.
Method Starting Material Key Reagents/Conditions Yield (%) Purification Notes
Catalytic Hydrogenation & Acylation 2-(4-nitrophenyl) monoethanolamine Pd/C hydrogenation, chloroacetyl chloride, alkaline cyclization 20–67 (overall) Silica gel chromatography, recrystallization Sensitive to air oxidation, multi-step process
Borate Ester Mediated Amidation Carboxylic acid and amine B(OCH2CF3)3, MeCN, 80–100 °C, ion-exchange resins Moderate to high Solid phase workup Mild conditions, no chromatography needed
Continuous Flow Synthesis Various (optimized industrial feedstocks) Controlled temperature, pressure, flow rates High Process integrated Scalable, green chemistry compliant
  • The catalytic hydrogenation route, while classical, suffers from operational complexity and moderate yields due to side reactions and oxidation of intermediates. This limits its large-scale applicability without further optimization.
  • Borate ester-mediated amidation presents a promising alternative with milder conditions and simplified purification, improving sustainability.
  • Continuous flow synthesis represents the state-of-the-art for industrial manufacture, balancing efficiency, environmental impact, and product quality.
  • Analytical characterization of the final product typically involves Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) to confirm structure and purity.

The preparation of this compound can be achieved through multiple synthetic routes, each with distinct advantages and limitations. Catalytic hydrogenation and acylation provide a classical multi-step approach, while borate ester-mediated amidation offers a more streamlined and environmentally benign method. Industrial production increasingly favors continuous flow techniques for their efficiency and green chemistry benefits. Selection of the appropriate method depends on scale, desired purity, and resource availability.

Chemical Reactions Analysis

Esterification and Amidation of the Carboxylic Acid Group

The carboxylic acid moiety undergoes standard nucleophilic acyl substitution reactions:

  • Esterification : Reacts with alcohols (R-OH) under acid catalysis (e.g., H₂SO₄) or coupling agents like DCC/DMAP to form esters (e.g., methyl or benzyl esters) .

  • Amidation : Forms amides with amines using reagents such as SOCl₂ or B(OCH₂CF₃)₃. For example, coupling with benzylamine yields 4-(3-methoxyphenyl)morpholine-2-carboxamide .

Table 1: Reaction Conditions for Carboxylic Acid Derivatives

Reaction TypeReagents/ConditionsProductReference
EsterificationMeOH, H₂SO₄, refluxMethyl ester
AmidationB(OCH₂CF₃)₃, MeCN, 80°CPrimary/Secondary amides
Acid ChlorideSOCl₂, DMF (cat.), 60°CAcyl chloride intermediate

Decarboxylation Reactions

Under thermal or basic conditions, the carboxylic acid group undergoes decarboxylation to form CO₂ and generate a morpholine derivative. This is critical in synthesizing simplified analogs for structure-activity studies .

Mechanism : Protonation of the carboxylate followed by CO₂ elimination yields a carbanion intermediate, stabilized by the aromatic methoxyphenyl group .

Morpholine Ring Functionalization

The morpholine ring participates in several key reactions:

  • Ring-Opening : Acidic (HCl) or basic (NaOH) conditions cleave the morpholine ring, producing linear amines or alcohols .

  • N-Alkylation/Acylation : The nitrogen atom reacts with alkyl halides (e.g., CH₃I) or acyl chlorides (e.g., AcCl) to form quaternary ammonium salts or amides, respectively .

  • Redox Reactions : The oxygen atom in the morpholine ring can participate in oxidation reactions with KMnO₄ or reduction with LiAlH₄ .

Methoxyphenyl Substituent Reactivity

The 3-methoxyphenyl group directs electrophilic aromatic substitution (EAS) reactions:

  • Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the ortho and para positions relative to the methoxy group .

  • Demethylation : BBr₃ cleaves the methoxy group to yield a phenol derivative, enabling further functionalization .

Metal-Catalyzed Cross-Coupling

The compound participates in Suzuki-Miyaura and Heck reactions when halogenated derivatives are synthesized. For example:

  • Palladium Catalysis : Coupling with aryl boronic acids forms biaryl derivatives, enhancing π-stacking interactions in drug design .

Scientific Research Applications

Herbicidal Activity

Research indicates that 4-(3-Methoxyphenyl)morpholine-2-carboxylic acid exhibits herbicidal properties. It has been included in formulations aimed at controlling various weed species in agricultural settings. A patent describes herbicidal compositions that incorporate this compound, demonstrating its effectiveness when combined with other herbicides such as flurtamone and diflufenican . These combinations enhance the overall efficacy against unwanted vegetation, making it a valuable tool in crop management.

Pharmaceutical Development

The compound has been investigated for its potential as a pharmaceutical agent. Studies have shown that derivatives of morpholine-based compounds can act as inhibitors for various enzymes, including tyrosinase, which is involved in melanin production. The binding affinity and inhibitory potential of these derivatives have been assessed using molecular docking studies, revealing promising results for developing new treatments for hyperpigmentation disorders .

Antioxidant Properties

Recent studies have highlighted the antioxidant capabilities of compounds related to this compound. In vitro assays demonstrated significant free radical scavenging activities, suggesting that these compounds could be further explored for their potential health benefits, particularly in preventing oxidative stress-related diseases .

Biochemical Research

The compound serves as a molecular tool in biochemical studies, particularly in the synthesis of β-amino acids and other heterocyclic compounds. Its structure allows for modifications that can lead to the development of novel derivatives with enhanced biological activities . These derivatives are being researched for their roles in various biochemical pathways and therapeutic applications.

Case Studies

StudyFocusFindings
Patent CN105007736AHerbicidal CompositionsDemonstrated effective weed control when combined with other herbicides .
PMC10303221Tyrosinase InhibitionIdentified potential as a lead molecule for developing tyrosinase inhibitors with high binding affinities .
AIR Unimi PhD ThesisSynthesis of Morpholine DerivativesExplored synthesis routes leading to various biologically active compounds .

Mechanism of Action

The mechanism of action of 4-(3-Methoxyphenyl)morpholine-2-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes, receptors, or ion channels. The methoxyphenyl group can enhance the binding affinity of the compound to its target, while the morpholine ring can improve its pharmacokinetic properties. The carboxylic acid group can participate in hydrogen bonding and other interactions that stabilize the compound-target complex.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key morpholine-2-carboxylic acid derivatives and their structural differences:

Compound Name Substituent at Position 4 Molecular Formula Key Features Reference ID
4-(3-Methoxyphenyl)morpholine-2-carboxylic acid 3-Methoxyphenyl C₁₂H₁₅NO₄ Aromatic methoxy group; potential for hydrogen bonding and π-π interactions N/A*
4-[4-(Azidomethyl)benzoyl]morpholine-2-carboxylic acid 4-(Azidomethyl)benzoyl C₁₄H₁₅N₃O₄ Photoactive azide group; benzoyl moiety for conjugation
4-(5-Pyrimidinyl)-2-morpholinecarboxylic acid Pyrimidin-5-yl C₉H₁₁N₃O₃ Heteroaromatic substituent; potential kinase inhibition
(R)-4-(tert-Butoxycarbonyl)morpholine-2-carboxylic acid tert-Butoxycarbonyl C₁₀H₁₇NO₅ Chiral center; tert-butyl ester enhances stability and solubility
4-[(9H-Fluoren-9-ylmethoxy)carbonyl]morpholine-2-carboxylic acid Fmoc-protected C₂₁H₂₁NO₅ Fmoc group for peptide synthesis; labile under basic conditions

*Structural inference based on naming conventions and analogs.

Key Observations:
  • Substituent Diversity : The 4-position accommodates aromatic (e.g., 3-methoxyphenyl), heteroaromatic (pyrimidinyl), and functionalized groups (azidomethyl, Fmoc). These influence electronic properties, steric effects, and applications.
  • Carboxylic Acid Position : All analogs retain the carboxylic acid at position 2, enabling salt formation, coordination chemistry, or further derivatization.

Physicochemical Properties

While direct data for the target compound is sparse, comparisons can be drawn:

  • Solubility : The tert-butyl ester in (R)-4-(tert-Butoxycarbonyl)morpholine-2-carboxylic acid improves organic-phase solubility, whereas the free carboxylic acid in 4-(5-pyrimidinyl)-2-morpholinecarboxylic acid likely enhances aqueous solubility .
  • Melting Points : A structurally related chromene-carboxylic acid derivative (3.4) has a melting point of 133–135°C , suggesting that the target compound’s melting point may fall within a similar range due to hydrogen-bonding networks.

Biological Activity

4-(3-Methoxyphenyl)morpholine-2-carboxylic acid (CAS No. 1316220-58-2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings on its biological activities, including antioxidant, antimicrobial, and tyrosinase inhibitory properties. The following sections will detail the compound's mechanisms of action, relevant case studies, and comparative data.

Chemical Structure and Properties

This compound features a morpholine ring substituted with a methoxyphenyl group and a carboxylic acid functional group. This unique structure is believed to contribute to its biological activity.

Biological Activity Overview

1. Antioxidant Activity
Research indicates that this compound exhibits notable antioxidant properties. A study evaluated its ability to scavenge free radicals using the DPPH assay, yielding an IC50 value of approximately 18.17 µg/mL, comparable to standard antioxidants like ascorbic acid .

2. Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin biosynthesis, making it a target for skin-whitening agents. The compound demonstrated significant inhibition of tyrosinase activity with an IC50 value of 16.5 µM, closely aligning with the standard kojic acid (IC50 = 15.9 µM) . Molecular docking studies revealed that the compound interacts with the active site of tyrosinase through hydrogen bonding and hydrophobic interactions, enhancing its inhibitory potential .

3. Antimicrobial Activity
The antimicrobial efficacy of this compound has been explored against various bacterial strains. Preliminary tests show promising results against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 77.38 µM . The presence of the methoxy group is hypothesized to enhance membrane permeability, facilitating the compound's entry into bacterial cells.

The biological activities of this compound can be attributed to its structural features:

  • Antioxidant Mechanism: The methoxy group likely donates protons to neutralize free radicals, thereby reducing oxidative stress.
  • Tyrosinase Inhibition: The compound's binding affinity for tyrosinase is enhanced by its ability to form stable interactions with the enzyme's active site.
  • Antimicrobial Action: The lipophilic nature of the methoxy group aids in disrupting bacterial cell membranes.

Case Study 1: Antioxidant Potential

A recent study evaluated several derivatives of morpholine-based compounds for their antioxidant activity using in vitro assays. Among these, this compound exhibited one of the highest scavenging activities, suggesting that modifications at the para-position could further enhance this property .

Case Study 2: Tyrosinase Inhibition

In silico studies using molecular docking simulations demonstrated that modifications on the morpholine ring significantly affect binding affinity and inhibition efficiency against tyrosinase. The presence of hydroxyl groups at specific positions was found to increase inhibition rates, indicating that structural optimization could lead to more potent inhibitors .

Comparative Data Table

Activity Type IC50 Value Standard Comparison
Antioxidant18.17 µg/mLAscorbic Acid (7.83 µg/mL)
Tyrosinase Inhibition16.5 µMKojic Acid (15.9 µM)
Antimicrobial (E. coli)5.64 - 77.38 µMVaries by strain

Q & A

Q. What are the recommended synthetic routes for 4-(3-Methoxyphenyl)morpholine-2-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer:

  • Key Steps :
    • Condensation : React a substituted phenyl precursor (e.g., 3-methoxyphenyl boronic acid) with a morpholine-carboxylic acid derivative.
    • Cyclization : Use catalysts like palladium (e.g., Pd(OAc)₂) or copper-based systems to facilitate ring closure.
    • Purification : Employ column chromatography or recrystallization to isolate the product .
  • Optimization :
    • Solvent choice (e.g., DMF or toluene) impacts reaction efficiency.
    • Temperature control (80–120°C) minimizes side reactions.
    • Monitor reaction progress via TLC or HPLC to adjust stoichiometry .

Q. How can researchers validate the structural integrity of this compound?

Methodological Answer:

  • Spectroscopic Techniques :
    • NMR : Use 1^1H and 13^13C NMR to confirm substituent positions and ring geometry. For ambiguous peaks, 2D NMR (COSY, HSQC) resolves overlaps .
    • FT-IR : Identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm1^{-1}) .
  • Crystallography : Single-crystal X-ray diffraction provides definitive proof of stereochemistry and bond angles .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) :
    • Nitrile gloves, chemical-resistant lab coats, and safety goggles .
    • Use fume hoods to avoid inhalation of vapors during synthesis .
  • Storage :
    • Store in airtight containers at ambient temperatures, away from strong oxidizers .
  • Spill Management :
    • Neutralize acidic spills with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can researchers address contradictory biological activity data in different assay models?

Methodological Answer:

  • Experimental Design :
    • Dose-Response Curves : Test a wide concentration range (nM to μM) to identify off-target effects.
    • Cell Line Validation : Use multiple cell lines (e.g., HEK293, HeLa) to confirm target specificity .
    • Control Compounds : Include known inhibitors/agonists to benchmark activity .
  • Data Analysis :
    • Apply statistical models (e.g., ANOVA) to assess significance.
    • Use cheminformatics tools (e.g., molecular docking) to rationalize discrepancies in binding affinity .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?

Methodological Answer:

  • Derivatization :
    • Modify the methoxy group (e.g., replace with halogens or bulkier substituents) to assess steric/electronic effects .
    • Explore substitutions on the morpholine ring (e.g., N-methylation) to probe conformational flexibility .
  • Assays :
    • In Vitro : Measure enzyme inhibition (e.g., kinase assays) or receptor binding (radioligand displacement) .
    • In Silico : Perform MD simulations to predict binding modes and affinity trends .

Q. How should researchers design in vivo studies to evaluate pharmacokinetic properties?

Methodological Answer:

  • Animal Models :
    • Use rodent models (e.g., Sprague-Dawley rats) for bioavailability and toxicity screening .
  • Analytical Methods :
    • LC-MS/MS : Quantify plasma concentrations over time to calculate t1/2t_{1/2}, CmaxC_{\text{max}}, and AUC .
    • Tissue Distribution : Autoradiography or whole-body imaging tracks compound localization .
  • Metabolite Identification :
    • Use high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites .

Q. What methodologies resolve discrepancies in computational vs. experimental solubility data?

Methodological Answer:

  • Experimental Validation :
    • Shake-flask method with HPLC quantification under physiological pH (7.4) .
  • Computational Adjustments :
    • Refine QSPR models using experimental logP and pKa values from potentiometric titrations .
  • Co-solvent Systems :
    • Test solubilization agents (e.g., DMSO/PEG mixtures) to improve bioavailability predictions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-(3-Methoxyphenyl)morpholine-2-carboxylic acid
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4-(3-Methoxyphenyl)morpholine-2-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.